An In-Depth Technical Guide to the Chemical Properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine
An In-Depth Technical Guide to the Chemical Properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine. This molecule is a significant nucleoside analog with potential applications in antiviral and anticancer drug development. The strategic placement of a fluorine atom at the 2' position of the deoxyribose ring, combined with the N2-isobutyryl protecting group on the guanine base, imparts unique chemical and biological characteristics that are of considerable interest to the scientific community.
Introduction: The Rationale for N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine in Drug Discovery
The modification of nucleosides is a cornerstone of modern medicinal chemistry, leading to the development of numerous antiviral and anticancer therapies[1][2]. The introduction of a fluorine atom at the 2'-position of the sugar moiety is a well-established strategy to enhance the metabolic stability of the glycosidic bond and, in some cases, to modulate the conformational preferences of the nucleoside, which can influence its interaction with viral or cellular enzymes[1][2]. 2'-fluorinated nucleosides are known to be more stable against degradation by nucleases[3].
The N2-isobutyryl group serves a dual purpose. In the context of oligonucleotide synthesis, it acts as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions[1][4]. In the context of drug development, acylation at this position can be employed as a prodrug strategy to enhance the lipophilicity and, consequently, the oral bioavailability of the parent nucleoside analog[5][6][7][8]. The isobutyryl group can be enzymatically cleaved in vivo to release the active 2'-fluoro-2'-deoxyguanosine.
This guide will delve into the specific chemical properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, providing a foundational understanding for its application in research and development.
Chemical Structure and Physicochemical Properties
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is a derivative of the natural nucleoside deoxyguanosine. Its structure is characterized by two key modifications: a fluorine atom replacing the hydroxyl group at the 2' position of the deoxyribose sugar and an isobutyryl group attached to the exocyclic amine (N2) of the guanine base.
Molecular Structure:
Caption: Chemical structure of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine.
Table 1: Physicochemical Properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine
| Property | Value | Source |
| CAS Number | 80681-25-0 | [9][10][11] |
| Molecular Formula | C₁₄H₁₈FN₅O₅ | [9][10][11] |
| Molecular Weight | 355.33 g/mol | [9][11] |
| Appearance | White to off-white powder | [12] |
| Predicted pKa | 9.16 ± 0.20 | [13] |
| Predicted LogP | -0.624 | [13] |
| Predicted Density | 1.78 ± 0.1 g/cm³ | [13] |
| Storage | 2°C - 8°C | [9][11] |
Synthesis and Purification
The synthesis of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine typically involves a multi-step process, starting with the synthesis of the parent nucleoside, 2'-deoxy-2'-fluoroguanosine, followed by the selective protection of the N2-amino group.
Synthesis of 2'-Deoxy-2'-fluoroguanosine
An efficient and scalable synthesis of 2'-deoxy-2'-fluoroguanosine can be achieved from commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside[14]. This process involves the conversion of the arabinoside to arabinosylguanine and its subsequent transformation to the desired 2'-deoxy-2'-fluoroguanosine[14]. General strategies for the synthesis of 2'-fluorinated nucleosides often utilize either a divergent approach (direct fluorination of a pre-formed nucleoside) or a convergent approach (coupling of a fluorinated sugar with the nucleobase)[1].
N2-Isobutyrylation
The protection of the exocyclic amino group of guanosine derivatives is a crucial step in many synthetic routes. A common method for N-acylation involves the use of an acid anhydride or acid chloride in the presence of a base.
Illustrative N-acylation Workflow:
Caption: General workflow for the N-acylation of 2'-deoxy-2'-fluoroguanosine.
Step-by-Step Protocol for N-acylation (adapted from a similar synthesis of an 8-fluoro analog)[1][4]:
-
Transient Silylation: To a solution of 2'-deoxy-2'-fluoroguanosine in anhydrous pyridine, add trimethylsilyl chloride (TMSCl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. This step temporarily protects the hydroxyl groups of the sugar moiety.
-
N-acylation: Cool the reaction mixture back to 0°C and add isobutyric anhydride. Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture to 0°C and slowly add water to hydrolyze the excess anhydride and silyl ethers.
-
Deprotection: Add aqueous ammonia and stir for 30 minutes to ensure complete removal of the silyl protecting groups.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: Expected signals would include those for the isobutyryl protons (a doublet for the methyl groups and a multiplet for the CH group), the sugar protons (with characteristic couplings influenced by the 2'-fluoro substituent), and the H8 proton of the guanine base.
-
¹³C NMR: The spectrum would show resonances for the carbonyl and alkyl carbons of the isobutyryl group, the sugar carbons (with the C2' signal split due to coupling with the fluorine atom), and the carbons of the purine ring.
-
¹⁹F NMR: A single resonance is expected for the 2'-fluoro substituent, and its chemical shift and coupling constants would be indicative of its chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Expected HRMS (EI) for C₁₄H₁₈FN₅O₅: Calculated: 355.1292, Found: 355.1292 (as reported for a similar compound)[4].
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A reversed-phase C18 column is typically used for the analysis of nucleosides and their analogs[13][15].
Example HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate)
-
Detection: UV absorbance at ~252-260 nm[16]
A specific method for separating 2'-deoxy-2'-fluoroguanosine from deoxyguanosine utilizes a Newcrom AH mixed-mode column with a mobile phase of 100% water, with UV detection at 252 nm[16]. This method is also compatible with mass spectrometry[16].
Chemical Stability and Handling
Stability
The stability of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is a critical factor for its storage, formulation, and application in biological assays.
-
Acidic Conditions: The N-isobutyryl group on guanine is known to be labile under acidic conditions. Studies on the 8-fluoro analog showed that it is relatively unstable in 3% trichloroacetic acid (TCA) with a half-life of 10.5 minutes, but more stable in 3% dichloroacetic acid (DCA) with a half-life of 65.2 minutes. It is stable in weaker acids like benzoic and acetic acid[1][15]. This is particularly relevant for its use in solid-phase oligonucleotide synthesis, where acidic conditions are used for detritylation.
-
Basic Conditions: The N-isobutyryl group is typically removed under basic conditions, such as treatment with aqueous ammonium hydroxide at elevated temperatures (e.g., 55°C overnight)[1][4]. However, for the 8-fluoro analog, these conditions led to side reactions, suggesting that the stability of the purine ring can be influenced by other substituents[1][4].
-
Storage: The compound should be stored at 2°C - 8°C to ensure its long-term stability[9][11].
Solubility
Protected nucleosides like N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine generally exhibit increased solubility in organic solvents compared to their unprotected counterparts.
-
Organic Solvents: It is expected to be soluble in solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM). The solubility of nucleosides in organic solvents can be complex and is influenced by the presence of small amounts of water[11][17].
-
Aqueous Solutions: The parent compound, 2'-deoxy-2'-fluoroguanosine, is soluble in water. The N-isobutyryl group will decrease its aqueous solubility.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General safety data sheets (SDS) for fluorinated nucleosides and N-isobutyryl guanosine derivatives indicate that they may cause skin and eye irritation and may be harmful if swallowed[10].
Biological Relevance and Mechanism of Action
The biological activity of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is primarily derived from its core structure, 2'-deoxy-2'-fluoroguanosine.
Antiviral Activity
2'-deoxy-2'-fluoroguanosine has demonstrated significant antiviral activity, particularly against influenza viruses and herpes simplex virus (HSV)[18].
-
Influenza Virus: The triphosphate of 2'-deoxy-2'-fluoroguanosine acts as a competitive inhibitor of the influenza virus transcriptase, with a Ki of 1.0 µM. It functions as a chain terminator, blocking the elongation of the viral RNA chain[4]. It has shown efficacy against both influenza A and B viruses[16].
-
Herpes Simplex Virus: It exhibits potent anti-HSV activity with a 50% inhibitory concentration (IC50) of 0.093 µM in chicken embryo cells[18].
Prodrug Strategy
The N2-isobutyryl group can function as a prodrug moiety. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. Acylation of nucleosides is a common strategy to improve their pharmacokinetic properties, such as oral bioavailability, by increasing their lipophilicity[5][6][7][8].
Metabolic Activation Pathway:
Caption: Proposed metabolic activation pathway of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine.
Conclusion
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is a chemically modified nucleoside with significant potential in drug discovery. The 2'-fluoro substitution provides metabolic stability, while the N2-isobutyryl group can serve as a protecting group for chemical synthesis or as a prodrug moiety to enhance oral bioavailability. Its parent compound, 2'-fluoro-2'-deoxyguanosine, is a known inhibitor of viral polymerases, suggesting that N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine could be a valuable candidate for the development of new antiviral agents. Further research into its specific biological activity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This guide provides a comprehensive foundation of its chemical properties to support such endeavors.
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